![molecular formula C24H22N4O4 B2739855 N-(2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902961-63-1](/img/structure/B2739855.png)
N-(2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study highlighted the design and synthesis of certain derivatives, including 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamides, with different aryloxy groups attached to the pyrimidine ring. These compounds showed anticancer activity against a range of cancer cell lines, with one compound notably inhibiting cancer cell growth by about 20% across eight cell lines, including HOP-92 and MDA-MB-468. This research represents a significant step towards finding new anticancer agents (Al-Sanea et al., 2020).
Chemical Synthesis and Reactivity
- Another study focused on the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their analgesic and anti-inflammatory activities , showing significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity. This research contributes to the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer and Antifolate Activity
- A seminal work from 1986 synthesized N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid (1a, 5-deazaaminopterin) and its analogues, demonstrating significant anticancer activity both in vitro and in vivo. This study highlights the compound's potential as a backbone for developing new antifolate drugs for cancer therapy (Su et al., 1986).
Radiochemical Synthesis for Imaging
- Research into radiosynthesis of [18F]PBR111 , a selective radioligand for imaging the translocator protein (18 kDa) with PET, involved derivatives within the same chemical family. Although not directly mentioning the specific compound , this study illustrates the broader applicability of similar structures in developing diagnostic tools (Dollé et al., 2008).
Antihistaminic and Antimuscarinic Effects
- A study on the synthesis of 2- and 4- [benzyl-(2-dimethylaminoethyl)amino]pyrimidine compounds evaluated their inhibitory properties against histamine (H1) and acetylcholine on guinea pig isolated ileum. This research contributes to understanding the potential therapeutic uses of these compounds in treating allergies and related conditions (Maggiali et al., 1988).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-16-9-11-17(12-10-16)14-28-23(30)18-6-5-13-25-22(18)27(24(28)31)15-21(29)26-19-7-3-4-8-20(19)32-2/h3-13H,14-15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFCCGDQZXOEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


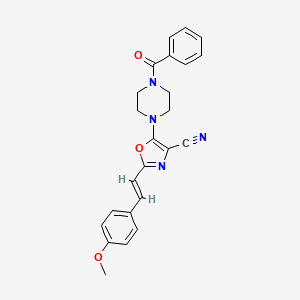
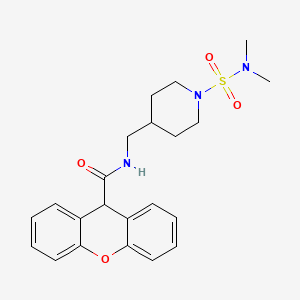
![2-cyclopentyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2739778.png)
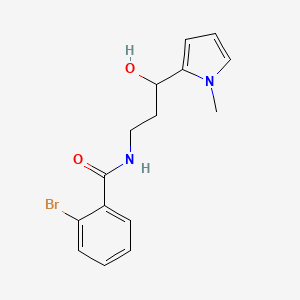
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739781.png)
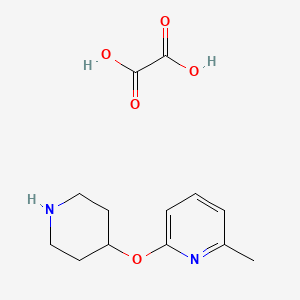
![1-[2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine](/img/structure/B2739785.png)
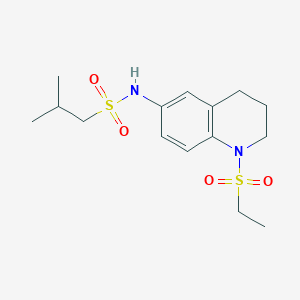
![N-[4-[chloro(difluoro)methoxy]phenyl]-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2739787.png)
![6-[5-[2-(Difluoromethylsulfonyl)benzoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2739788.png)
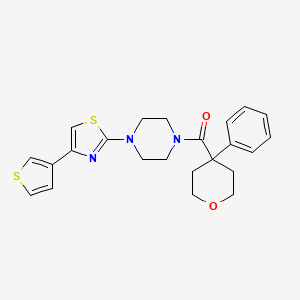
![1-(4-Methoxyphenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2739792.png)
![N-[2-[3,3-Dimethyl-2-(1-methylpyrazol-4-yl)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2739794.png)